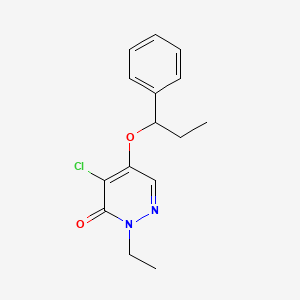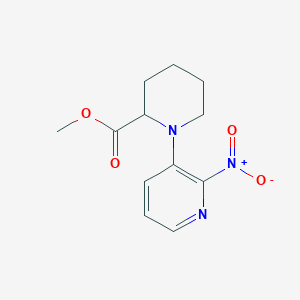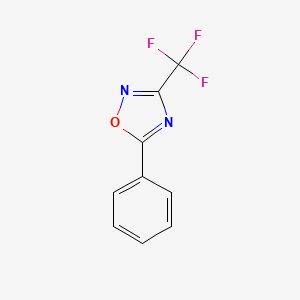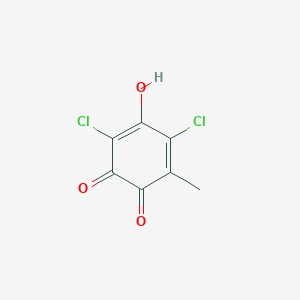
6-Methoxy-8-(morpholin-4-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-8-(morpholin-4-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methoxy group at the 6th position and a morpholine ring at the 8th position of the quinoline core structure imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-8-(morpholin-4-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyquinoline and morpholine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. A catalyst, such as palladium on carbon (Pd/C), is often used to facilitate the reaction.
Reaction Mechanism: The methoxy group at the 6th position of quinoline undergoes nucleophilic substitution with morpholine, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-8-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced quinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Reduced quinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
Scientific Research Applications
6-Methoxy-8-(morpholin-4-yl)quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of fluorescent dyes and sensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of 6-Methoxy-8-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects.
Comparison with Similar Compounds
6-Methoxyquinoline: Lacks the morpholine ring, resulting in different biological activities.
8-Morpholinoquinoline: Lacks the methoxy group, leading to variations in chemical reactivity and biological properties.
Quinoline: The parent compound without any substituents, used as a reference for comparing the effects of functional groups.
Uniqueness: 6-Methoxy-8-(morpholin-4-yl)quinoline is unique due to the presence of both the methoxy group and the morpholine ring, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
88609-44-3 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
4-(6-methoxyquinolin-8-yl)morpholine |
InChI |
InChI=1S/C14H16N2O2/c1-17-12-9-11-3-2-4-15-14(11)13(10-12)16-5-7-18-8-6-16/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
GSZRRVMOWJQVST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)




![4-Methoxy-7-[methyl(octadecyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14398161.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)

![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)

![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)

![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)
